molecular formula C11H12ClFN2O4 B15336634 N-Boc-2-chloro-4-fluoro-6-nitroaniline

N-Boc-2-chloro-4-fluoro-6-nitroaniline

Cat. No.: B15336634
M. Wt: 290.67 g/mol
InChI Key: JMVBQGWNZJDUCG-UHFFFAOYSA-N
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Description

N-Boc-2-chloro-4-fluoro-6-nitroaniline is a protected aniline derivative featuring a tert-butoxycarbonyl (Boc) group on the amine nitrogen. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, where the Boc group enhances stability during multi-step reactions while allowing controlled deprotection under acidic conditions . The structural framework includes electron-withdrawing substituents (chloro, fluoro, nitro) at the 2-, 4-, and 6-positions of the benzene ring, which influence its electronic properties and reactivity.

Properties

Molecular Formula

C11H12ClFN2O4

Molecular Weight

290.67 g/mol

IUPAC Name

tert-butyl N-(2-chloro-4-fluoro-6-nitrophenyl)carbamate

InChI

InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(16)14-9-7(12)4-6(13)5-8(9)15(17)18/h4-5H,1-3H3,(H,14,16)

InChI Key

JMVBQGWNZJDUCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Cl)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876928 involves a series of chemical reactions that require specific conditions to achieve the desired product. The exact synthetic route can vary, but it typically involves the use of advanced organic synthesis techniques. For example, one common method involves the coupling of specific precursor molecules under controlled conditions, such as temperature and pressure, to form the final compound. Catalysts and solvents are often used to facilitate the reactions and improve yields.

Industrial Production Methods

In an industrial setting, the production of MFCD32876928 is scaled up to meet demand. This involves optimizing the synthetic route to ensure efficiency and cost-effectiveness. Industrial production methods may include continuous flow reactors, which allow for the continuous production of the compound, reducing the time and resources required. Quality control measures are also implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic or electrophilic conditions to yield the free amine, critical for further functionalization.

Reagents and Conditions

Reagent SystemTemperatureTimeYieldKey Observations
Trifluoroacetic acid (TFA)0–25 °C1–2 h85–95%Rapid deprotection; compatible with acid-stable substrates.
Oxalyl chloride (3 eq) in MeOH25 °C1–4 h70–90%Mild conditions; tolerates acid-labile groups (e.g., esters) .

Mechanistic Notes :

  • Electrophilic Activation : Oxalyl chloride generates HCl in situ, protonating the Boc carbonyl and forming a reactive tert-butyl carbocation intermediate .

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro, chloro) on the aromatic ring accelerate deprotection by destabilizing the carbamate .

Nitro Group Reduction

The nitro group is reduced to an amine, enabling downstream coupling or cyclization reactions.

Reduction Methods

MethodReagents/ConditionsProductYield
Catalytic HydrogenationH₂ (1 atm), Pd/C, EtOH, 25 °CN-Boc-2-chloro-4-fluoro-6-aminoaniline80–90%
Chemical ReductionFe, HCl, H₂O/EtOH, refluxN-Boc-2-chloro-4-fluoro-6-aminoaniline60–75%

Applications :

  • The resulting aryl amine serves as a precursor for heterocyclic synthesis (e.g., benzimidazoles, quinoxalines) .

Nucleophilic Aromatic Substitution (NAS)

The chloro and fluoro substituents undergo substitution with nucleophiles under basic or catalytic conditions.

Selectivity and Reactivity

PositionLeaving GroupNucleophileConditionsProductYield
C-2ClPiperidineDMF, 80 °C, 12 hN-Boc-2-piperidyl-4-fluoro-6-nitroaniline65%
C-4FNaN₃, CuIDMSO, 100 °C, 24 hN-Boc-2-chloro-4-azido-6-nitroaniline50%

Key Factors :

  • Electronic Activation : The meta-nitro group enhances ring electrophilicity, directing nucleophiles to the ortho and para positions.

  • Steric Effects : Bulky nucleophiles favor substitution at the less hindered C-2 (chloro) over C-4 (fluoro).

Coupling Reactions Post-Deprotection

The free amine generated after Boc removal participates in cross-coupling and condensation reactions.

Examples

Reaction TypeReagents/ConditionsProductApplication
Buchwald-Hartwig AminationPd(dba)₂, Xantphos, Cs₂CO₃, 110 °C2-Chloro-4-fluoro-6-(aryl)aminoanilineDrug candidate synthesis
Amide FormationPicolinic acid chloride, DIEAN-(2-chloro-4-fluoro-6-nitrophenyl)picolinamideEnzyme inhibitor design

Mechanistic Insight :

  • Pd-catalyzed couplings exploit the amine’s nucleophilicity to form C–N bonds, critical in constructing complex heterocycles .

Stability and Side Reactions

  • Thermal Decomposition : Prolonged heating above 60 °C risks Boc group cleavage or nitro group reduction.

  • Photoreactivity : Exposure to UV light may induce denitration or aryl radical formation.

Scientific Research Applications

MFCD32876928 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, allowing researchers to create complex molecules for various purposes.

    Biology: In biological research, MFCD32876928 can be used as a probe to study biochemical pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: In industrial applications, MFCD32876928 can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of MFCD32876928 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context in which the compound is used. For example, in medicinal applications, MFCD32876928 may inhibit or activate specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The table below compares N-Boc-2-chloro-4-fluoro-6-nitroaniline with structurally similar compounds, focusing on substituent patterns, molecular properties, and applications:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Key Applications/Reactivity
This compound 2090538-46-6 Boc-NH, Cl (2), F (4), NO₂ (6) ~300 (estimated) Protected intermediate for drug synthesis
2-Chloro-4-fluoro-6-nitroaniline 364-78-3 NH₂, Cl (2), F (4), NO₂ (6) 205.57 Precursor for heterocyclic compounds
4-Fluoro-2-methyl-6-nitroaniline 2369-11-1 NH₂, CH₃ (2), F (4), NO₂ (6) 170.13 Agrochemical intermediates
2-Chloro-3-fluoro-6-nitroaniline Not specified NH₂, Cl (2), F (3), NO₂ (6) ~205 Experimental use in dye chemistry
Key Observations:
  • Substituent Effects : The Boc group in the target compound provides steric protection and chemical inertness, contrasting with the reactive NH₂ group in analogs like 2-Chloro-4-fluoro-6-nitroaniline. This difference is critical in multi-step syntheses where premature side reactions must be avoided .
  • Electron-Withdrawing Groups : All listed compounds contain nitro and halogen substituents, which enhance electrophilicity at the aromatic ring. However, the methyl group in 4-Fluoro-2-methyl-6-nitroaniline reduces electrophilicity compared to chloro/fluoro analogs .
  • Positional Isomerism : 2-Chloro-3-fluoro-6-nitroaniline demonstrates how shifting the fluorine substituent from the 4- to the 3-position alters electronic distribution and reactivity .

Reactivity and Stability

  • Stability : The Boc group significantly improves thermal and oxidative stability compared to unprotected analogs. For example, 2-Chloro-4-fluoro-6-nitroaniline degrades under prolonged storage due to amine oxidation, whereas the Boc derivative remains stable .
  • Deprotection : The Boc group can be removed with trifluoroacetic acid (TFA) or HCl/dioxane, enabling controlled access to the free amine for subsequent coupling reactions .

Research Findings and Trends

  • Electronic Effects : Computational studies suggest that the 2-chloro-4-fluoro substitution pattern in the Boc derivative creates a strong electron-deficient ring, favoring nucleophilic aromatic substitution (SNAr) at the 1- and 3-positions .
  • Comparative Reactivity : In Suzuki-Miyaura coupling, unprotected analogs exhibit faster reaction rates due to the free NH₂ group’s ability to coordinate palladium, whereas the Boc-protected compound requires harsher conditions .

Q & A

Q. What is the optimal synthetic route for N-Boc-2-chloro-4-fluoro-6-nitroaniline in academic settings?

The compound can be synthesized via chlorination of 4-fluoro-2-nitroaniline using N-chlorosuccinimide (NCS) in dry dimethylformamide (DMF) under an inert nitrogen atmosphere. This method, adapted from Mitchell et al., ensures controlled chlorination at the 2-position while preserving the nitro and fluoro substituents. Critical steps include dropwise addition of NCS to avoid overhalogenation and rigorous exclusion of moisture to prevent side reactions .

Q. How should this compound be purified to ensure high purity for downstream applications?

Purification typically involves recrystallization from a non-polar solvent (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel with a gradient elution system (e.g., 5–20% ethyl acetate in hexane). The nitro group’s electron-withdrawing nature enhances stability during purification, but care must be taken to avoid prolonged exposure to light or heat, which may induce decomposition .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., chloro, fluoro, nitro) influence the reactivity of this compound in cross-coupling reactions?

The electron-deficient aromatic ring, driven by the nitro (-NO₂) and fluoro (-F) groups, directs electrophilic substitution to specific positions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict regioselectivity. For instance, the nitro group’s strong electron-withdrawing effect activates meta positions for nucleophilic attack, while the fluoro group exerts ortho/para-directing effects through resonance .

Q. What role does this compound play in constructing pharmacologically relevant scaffolds?

The compound serves as a versatile intermediate for synthesizing heterocycles (e.g., benzimidazoles or quinazolines) via nitro-group reduction followed by cyclization. For example, catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, enabling condensation with carbonyl compounds. The Boc (tert-butoxycarbonyl) group protects the amine during these transformations, which can later be deprotected under acidic conditions (e.g., TFA/DCM) .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for reactions involving this compound?

Discrepancies often arise from approximations in computational models (e.g., neglecting solvent effects or dispersion forces). To address this:

  • Compare multiple functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to exchange-correlation terms .
  • Validate transition-state geometries using intrinsic reaction coordinate (IRC) calculations.
  • Incorporate solvent models (e.g., PCM or SMD) to simulate reaction environments . Experimental validation via kinetic studies (e.g., monitoring reaction progress by HPLC) is critical to confirm computational insights .

Q. What are the stability profiles of this compound under varying storage conditions?

The compound is sensitive to hydrolysis due to the electrophilic nitro and chloro groups. Long-term storage recommendations:

  • Store under inert gas (argon or nitrogen) at –20°C.
  • Use amber vials to prevent photodegradation.
  • Avoid contact with protic solvents (e.g., water, alcohols) to prevent Boc-group cleavage. Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) can identify degradation products via LC-MS .

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